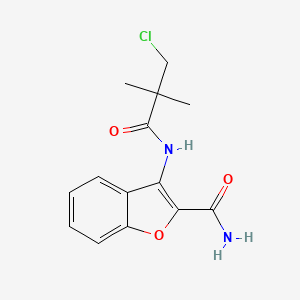

3-(3-Chloro-2,2-dimethylpropanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(3-chloro-2,2-dimethylpropanoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-14(2,7-15)13(19)17-10-8-5-3-4-6-9(8)20-11(10)12(16)18/h3-6H,7H2,1-2H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABWTNDKRNGGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,2-dimethylpropanamido)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.

Introduction of the Amido Group: The amido group is introduced by reacting the benzofuran core with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Final Coupling Reaction: The final step involves coupling the intermediate with 2-carboxamide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,2-dimethylpropanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

3-(3-Chloro-2,2-dimethylpropanamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,2-dimethylpropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Disrupting Cellular Pathways: Affecting cellular signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound’s closest analog is 3-propanamido-1-benzofuran-2-carboxamide (YX2, C₁₂H₁₂N₂O₃, MW: 232.24 g/mol), which lacks the 3-chloro and 2,2-dimethyl substitutions on the propanamido chain . Other related compounds include:

Structural and Functional Differences

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The 3-chloro group in the target compound enhances electrophilicity and may improve interactions with hydrophobic pockets in biological targets. This contrasts with YX2, which lacks steric bulk, possibly favoring different binding modes . Compared to Chlorosulfuron, the target compound lacks the sulfonamide-triazine motif, which is critical for herbicidal activity .

Molecular Weight and Solubility :

- The higher molecular weight of the target compound (310.74 vs. 232.24 for YX2) suggests reduced solubility in aqueous media, which may necessitate formulation adjustments for bioavailability.

Biological Relevance :

- While YX2 is primarily used in crystallographic studies (e.g., as a ligand in protein-ligand complexes), the target compound’s substitutions make it a candidate for enzyme inhibition studies, particularly in kinases or proteases where halogen bonds and steric effects are critical .

Biological Activity

3-(3-Chloro-2,2-dimethylpropanamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various studies highlighting its activity.

Chemical Structure and Synthesis

The compound's IUPAC name is 3-[(3-chloro-2,2-dimethylpropanoyl)amino]-1-benzofuran-2-carboxamide. The synthesis typically involves the following steps:

- Formation of the Benzofuran Core : Through cyclization reactions involving phenols and aldehydes or ketones.

- Introduction of the Amido Group : Reacting the benzofuran core with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

- Final Coupling Reaction : Coupling the intermediate with 2-carboxamide to yield the desired product.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for various biological processes.

- Receptor Interaction : It can modulate receptor activities on cell surfaces.

- Cellular Pathway Disruption : The compound may interfere with cellular signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including:

- Activation of Caspases : Leading to programmed cell death.

- Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with their cycle.

In particular, it has shown activity against specific cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines; reduced tumor growth in animal models. |

| Study C | Mechanistic Insights | Showed inhibition of specific kinases involved in cancer progression. |

Notable Research

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Studies : Another investigation focused on the compound's ability to inhibit proliferation in prostate cancer cells, revealing that it could effectively reduce cell viability at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Chloro-2,2-dimethylpropanamido)benzofuran-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a benzofuran core. A common approach includes:

Benzofuran Core Preparation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidine) .

Amide Bond Formation : Coupling of the benzofuran-2-carboxylate intermediate with 3-chloro-2,2-dimethylpropanamine using coupling agents like EDC or HATU in solvents such as dichloromethane (DCM) or DMF. Reaction conditions (temperature: 0–25°C, time: 12–24 hours) must be optimized for yield (typically 60–85%) .

Critical Step: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., chloro-dimethylpropanamido protons at δ 1.2–1.5 ppm; benzofuran aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (calc. for C₁₇H₁₈ClN₂O₃: 345.1 g/mol) .

- X-ray Crystallography : Optional for resolving 3D conformation if single crystals are obtained .

Q. What factors influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carboxamide and chloro groups. LogP calculations (~2.5) predict moderate lipophilicity .

- Reactivity : The chloro group participates in nucleophilic substitution, while the amide moiety undergoes hydrolysis under acidic/basic conditions. Reactivity screening (e.g., with NaHCO₃ or NH₃) is recommended before functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified chloro-dimethylpropanamido groups (e.g., replacing Cl with F or adjusting alkyl chain length).

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. For example, notes benzofuran derivatives with fluorophenyl groups show enhanced inhibition of COX-2 .

- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthesis .

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. ATP-based assays) and IC₅₀ calculations. For example, highlights variability in IC₅₀ values (5–50 µM) due to cell line differences .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains contradictions (e.g., notes ethyl ester derivatives hydrolyze rapidly in plasma) .

- Cross-Study Meta-Analysis : Aggregate data from PubChem and independent studies to identify trends (e.g., chloro-substituted benzofurans consistently show antimicrobial activity) .

Q. What strategies mitigate side reactions during functionalization of the benzofuran core?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxamide with Boc (tert-butoxycarbonyl) before halogenation or cross-coupling .

- Catalytic Optimization : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings to avoid debenzofuranization. reports >80% yield for arylations under inert conditions .

- Reaction Monitoring : Employ TLC or in-situ IR to detect intermediates and abort reactions if undesired products form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.